REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[C:10]([F:13])([F:12])[F:11])[CH:5]=[O:6].C1(C)C=CC(S([CH2:23][N+:24]#[C-:25])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>CO>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][CH:25]=[N:24][CH:23]=2)[CH:7]=[CH:8][C:9]=1[C:10]([F:11])([F:12])[F:13] |f:2.3.4|
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Name
|
|
Quantity
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1.4 g
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Type
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reactant
|
Smiles
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FC=1C=C(C=O)C=CC1C(F)(F)F
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Name
|
|
Quantity
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1.53 g
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
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Name
|
|
Quantity
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1.97 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the suspension heated
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Type
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TEMPERATURE
|
Details
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to reflux for 14 h
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Duration
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14 h
|
Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
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the crude product triturated with water at 0° C. (2×25 mL)
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Type
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FILTRATION
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Details
|
The slightly orange precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (4.46 g, 92%)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1C(F)(F)F)C1=CN=CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |